N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC18889319
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClF3N2 |
|---|---|
| Molecular Weight | 226.62 g/mol |
| IUPAC Name | N-methyl-1-[4-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9F3N2.ClH/c1-12-4-6-5-13-3-2-7(6)8(9,10)11;/h2-3,5,12H,4H2,1H3;1H |
| Standard InChI Key | ZOEDFGTXXJMUMR-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=C(C=CN=C1)C(F)(F)F.Cl |
Introduction
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group. This unique structure enhances its biological activity and solubility, making it a compound of interest in medicinal chemistry. The hydrochloride form is commonly used to improve stability and solubility in aqueous solutions, which is beneficial for various pharmaceutical applications.
Synthesis Methods
The synthesis of N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride typically involves reductive amination techniques. This process can utilize various starting materials, including cyanohydrins and pyridine derivatives. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of the final product.
Chemical Reactivity
The compound can participate in various chemical reactions typical of amines, such as alkylation and nucleophilic substitutions. The trifluoromethyl group increases the acidity of adjacent protons and alters nucleophilicity, influencing the compound's reactivity in these reactions.
| Reaction Type | Description |
|---|---|
| Alkylation | Involves the transfer of an alkyl group to the amine |
| Nucleophilic Substitution | Involves the replacement of a leaving group by a nucleophile |
Biological Applications
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting diseases such as cancer and neurological disorders. The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.
| Application Area | Description |
|---|---|
| Cancer Research | Potential as an inhibitor in cancer-related pathways |
| Neuropharmacology | Potential as a modulator in neurological pathways |
Interaction with Biological Targets
The mechanism of action for this compound primarily involves interaction with biological targets such as receptors or enzymes in specific pathways. Research indicates that compounds with similar structures can interact with these targets, influencing signal transduction or metabolic processes.
| Biological Target | Interaction Type |
|---|---|
| Receptors | Binding and modulation of receptor activity |
| Enzymes | Inhibition or activation of enzymatic activity |
Comparison with Similar Compounds
When compared to other compounds, N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride stands out due to its unique trifluoromethyl substitution on the pyridine ring. This feature enhances its chemical stability and biological activity relative to compounds lacking this substitution.
| Compound Name | Unique Features |
|---|---|
| N-Methyl-1-(4-fluorophenyl)methanamine | Lacks trifluoromethyl group; less lipophilic |
| N-Methyl-1-(3-pyridyl)methanamine | Different pyridine substitution; less electron-withdrawing |
| 4-(Trifluoromethyl)aniline | Aniline derivative; different nitrogen position |
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